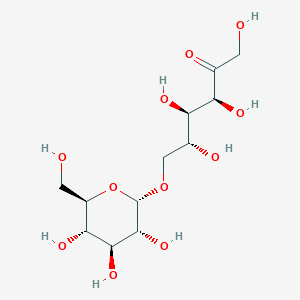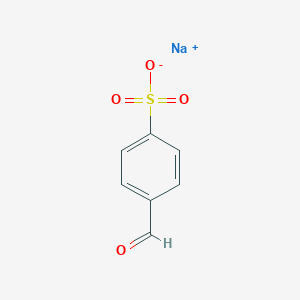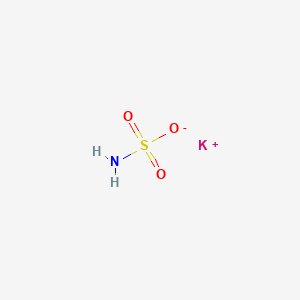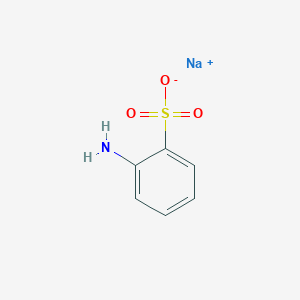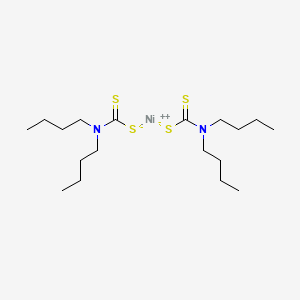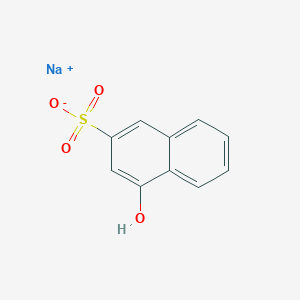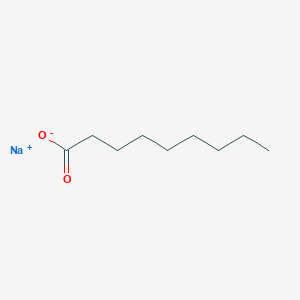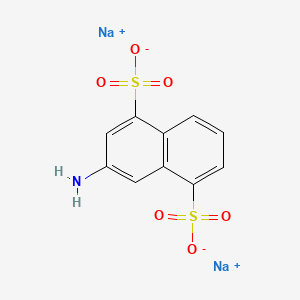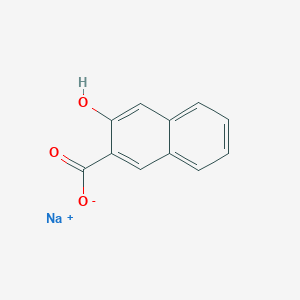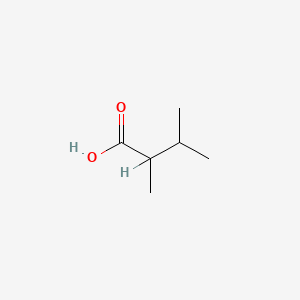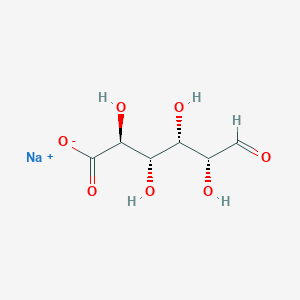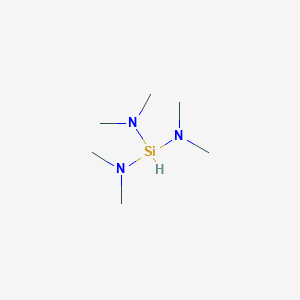
Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Vue d'ensemble
Description
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-: is a chemical compound belonging to the group of amines. It is known for its high reactivity and stability, making it a valuable precursor in various chemical processes. The compound has the molecular formula C6H19N3Si and a molecular weight of 161.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- typically involves the reaction of dimethylamine with trichlorosilane in the presence of an inert atmosphere. The process includes the following steps:
Formation of Dimethylamine Lithium Salt: Dimethylamine is reacted with an organic lithium compound in a hydrocarbon solvent to form the lithium salt of dimethylamine.
Reaction with Trichlorosilane: The lithium salt is then reacted with trichlorosilane to form Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-.
Distillation: The final product is obtained through distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced distillation techniques and stringent reaction conditions to ensure the stability and reactivity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced under specific conditions to form simpler amines and silicon hydrides.
Substitution: The compound readily undergoes substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Siloxanes and silicon oxides.
Reduction Products: Simpler amines and silicon hydrides.
Substitution Products: Compounds with different functional groups replacing the amino groups.
Applications De Recherche Scientifique
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- exerts its effects involves its high reactivity and ability to form stable bonds with other elements. The compound interacts with various molecular targets, including silicon and nitrogen-containing compounds, through processes such as oxidation, reduction, and substitution. These interactions lead to the formation of new compounds with unique properties .
Comparaison Avec Des Composés Similaires
- Silanetriamine, N,N’,N’',1-tetramethyl-
- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Comparison:
- Silanetriamine, N,N’,N’',1-tetramethyl- has a similar structure but with fewer methyl groups, resulting in different reactivity and stability.
- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- contains a nonafluorohexyl group, which imparts unique properties such as increased hydrophobicity and chemical resistance .
Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- stands out due to its high reactivity and stability, making it a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19N3Si/c1-7(2)10(8(3)4)9(5)6/h10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSWDVJBJKDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[SiH](N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-89-7 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15112-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


